REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]([C:7]([O:9]C(C)(C)C)=[O:8])=[CH:5][N:6]=1.[CH3:14][O-:15].[Na+].[OH-].[Na+]>CC#N.CO>[CH3:14][O:15][C:2]1[S:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][N:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)C(=O)OC(C)(C)C
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
880 μL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
880 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
337 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
881 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after cooling to RT
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a high vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1SC(=CN1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |